Propargyl-PEG6-NHS ester
CAS No.: 2093153-99-0
Cat. No.: VC0540365
Molecular Formula: C20H31NO10
Molecular Weight: 445.47
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2093153-99-0 |
---|---|
Molecular Formula | C20H31NO10 |
Molecular Weight | 445.47 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2 |
Standard InChI Key | ZQTJDDLULLOHRA-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Propargyl-PEG6-NHS ester (CAS No. 2093153-99-0) is characterized by its distinctive chemical structure featuring a terminal alkyne group (propargyl) at one end and an N-hydroxysuccinimide (NHS) ester group at the other, connected by a hexaethylene glycol (PEG6) spacer. This specific arrangement provides the molecule with its dual reactivity profile and favorable solubility characteristics .
The compound is also known by several synonyms including:
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2,5-Dioxopyrrolidin-1-yl 4,7,10,13,16,19-hexaoxadocos-21-yn-1-oate
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Propargyl-PEG5-CH2CH2COONHS
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4,7,10,13,16,19-Hexaoxadocos-21-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Table 1: Chemical Identity of Propargyl-PEG6-NHS Ester
Parameter | Specification |
---|---|
CAS Number | 2093153-99-0 |
Molecular Formula | C20H31NO10 |
Molecular Weight | 445.46 g/mol |
Structure | Propargyl group - PEG6 spacer - NHS ester |
Physical and Chemical Properties
Propargyl-PEG6-NHS ester possesses specific physical and chemical properties that make it suitable for various bioconjugation applications. The PEG spacer contributes significantly to its solubility profile, while the reactive groups at each terminus enable controlled chemical transformations .
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 445.46 g/mol |
Boiling Point | 530.8±60.0 °C (Predicted) |
Density | 1.22±0.1 g/cm³ (Predicted) |
Solubility | Soluble in DMSO, DCM |
Purity (Commercial) | >98% |
Storage Temperature | -20°C |
Appearance | Solid |
The hydrophilic PEG spacer significantly increases the compound's solubility in aqueous media, a critical feature for bioconjugation reactions that often occur in physiological or aqueous buffer conditions .
Functional Reactivity
NHS Ester Reactivity
The NHS ester component of Propargyl-PEG6-NHS ester exhibits high reactivity toward primary and secondary amines, forming stable amide bonds under mild conditions. This reactivity makes it an excellent reagent for labeling or modifying amine-containing biomolecules including:
The reaction typically proceeds efficiently in aqueous buffers at pH 7-9, where the amine is sufficiently nucleophilic while the NHS ester remains stable enough for the desired conjugation.
Alkyne Click Chemistry
The propargyl (alkyne) group at the opposite end of the molecule participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, one of the most widely used "click chemistry" reactions. This reaction allows for the formation of a stable 1,2,3-triazole linkage between the propargyl group and an azide-containing molecule .
This orthogonal reactivity pattern allows researchers to perform sequential modifications, where one end of the molecule can be conjugated first, followed by modification at the other terminus without cross-reactivity concerns.
Applications in Bioconjugation
PROTAC Development
Propargyl-PEG6-NHS ester serves as a valuable PEG/Alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to induce selective degradation of target proteins by recruiting them to E3 ubiquitin ligases .
PROTACs contain two different ligands connected by a linker:
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One ligand for an E3 ubiquitin ligase
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Another ligand for the target protein
The PEG spacer in Propargyl-PEG6-NHS ester provides appropriate spacing between the two ligands and offers conformational flexibility to facilitate the formation of the necessary ternary complex .
Antibody-Drug Conjugate Synthesis
Propargyl-PEG6-NHS ester functions as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These targeted therapeutics consist of an antibody connected to a cytotoxic payload via a specialized linker .
In ADC development, this compound can:
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Attach to the antibody via its NHS ester group, reacting with lysine residues
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Connect to a drug molecule through click chemistry at the propargyl terminus
Table 3: Applications of Propargyl-PEG6-NHS Ester
Application | Mechanism | Advantages |
---|---|---|
PROTAC Synthesis | Acts as a linker between target protein ligand and E3 ligase ligand | Enhanced solubility, appropriate spacing, conformational flexibility |
ADC Development | Connects antibody to cytotoxic payload | Improved aqueous solubility, reduced aggregation, appropriate spacing |
Amine Derivatization | Forms stable amide bonds with amine-containing molecules | Stable conjugation under physiological conditions |
Click Chemistry | Participates in CuAAC reactions | Orthogonal reactivity, biocompatible conjugation |
Research Findings
Recent research has demonstrated the versatility of Propargyl-PEG6-NHS ester in various biomedical applications. Its dual functionality enables precise and controlled modification of biomolecules, making it valuable in drug development.
Studies involving similar PEG-based linkers have shown their effectiveness in the development of targeted nanoglobular manganese(II) chelate conjugates for magnetic resonance molecular imaging of tumor extracellular matrix .
Research has also highlighted the utility of propargyl-PEG-NHS esters in the preparation of DNA-mediated vesicle interactions, where the NHS ester functionality allows for covalent attachment of lipid vesicles to fluid-supported bilayers .
The compound's application in insulin-incretin conjugates has been documented in patent literature, demonstrating its value in developing novel therapeutic approaches for various conditions .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Handling | Allow to come to room temperature before opening |
Moisture Exposure | Limit exposure to moisture; restore under inert atmosphere |
Stock Solutions | Prepare with dry solvent; can be kept for several days (freeze when not in use) |
Hygroscopicity | Treat as hygroscopic; solids may become tacky if exposed to air |
These precautions help preserve the reactivity of the NHS ester group, which is susceptible to hydrolysis in the presence of moisture .
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